2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-27-12-19(16-6-8-17(24)9-7-16)21-22(27)23(30)28(14-26-21)13-20(29)25-11-15-4-3-5-18(10-15)31-2/h3-10,12,14H,11,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZKJXHLNVVGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C=N2)CC(=O)NCC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, which is achieved through cyclization reactions involving appropriate precursors. The introduction of the fluorophenyl group is usually accomplished via electrophilic aromatic substitution reactions. The final step involves the coupling of the methoxybenzyl acetamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process intensification methods such as continuous flow chemistry can be employed to scale up the production while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially unique biological activities.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown promise in biological assays, particularly in its interactions with enzymes and receptors.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence:
Key Research Findings
Core Structure Impact :
- Pyrrolo[3,2-d]pyrimidine derivatives (e.g., target compound and ) exhibit planar aromatic cores suitable for intercalation or kinase binding, whereas pyrazolo[3,4-d]pyrimidines () offer greater conformational flexibility due to the pyrazole ring .
- Pyrrolo[1,2-b]pyridazine cores () introduce chirality (4aR configuration), affecting target selectivity .
Substituent Effects: Fluorine atoms (4-fluorophenyl in the target vs. 3-fluorophenyl in ) influence electronic properties and binding via halogen bonds . Methoxy vs. morpholine-ethoxy groups: The target’s 3-methoxybenzyl group improves solubility compared to the morpholine-ethoxy group in , which may enhance blood-brain barrier penetration .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Suzuki-Miyaura coupling (for 4-fluorophenyl introduction) and amide bond formation, similar to methods in .
- Analogs with sulfur () or trifluoromethyl () groups require specialized reagents (e.g., boronic acids, CF₃ sources), increasing synthetic complexity .
Thermal Stability: The melting point of the pyrazolo[3,4-d]pyrimidine analog (302–304°C, ) suggests higher crystallinity than the target compound, likely due to its chromenone moiety .
Biological Activity
2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer therapies. Its unique structure, characterized by a pyrrolopyrimidine core and various functional groups, suggests diverse biological activities.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H21FN4O3
- Molecular Weight : 420.4 g/mol
- CAS Number : 1251594-16-7
Research indicates that this compound interacts with specific enzymes and receptors, potentially inhibiting their activity. Notably, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. Such interactions can lead to various biochemical responses that are beneficial in treating diseases characterized by inflammation and uncontrolled cell growth.
Anti-inflammatory Activity
Preliminary studies have shown that this compound exhibits significant anti-inflammatory properties. It is believed to inhibit COX-1 and COX-2 enzymes, which are responsible for the formation of pro-inflammatory mediators. This inhibition can reduce inflammation and pain associated with various conditions.
Anticancer Activity
The compound also shows promising anticancer properties. In vitro studies have demonstrated its ability to modulate cell signaling pathways involved in tumor growth. For instance:
- Inhibition of Cell Proliferation : The compound has been tested against various cancer cell lines, showing a mean growth inhibition (GI%) of approximately 43.9% across 56 different lines.
- Kinase Inhibition : It has been identified as a dual inhibitor of CDK2 and TRKA kinases, with IC50 values ranging from 0.09 to 1.58 µM for CDK2 and 0.23 to 1.59 µM for TRKA .
Case Studies
- Cell Line Studies : In studies involving renal carcinoma cell lines (RFX 393), compounds similar to the target compound exhibited IC50 values indicating moderate cytotoxicity compared to reference drugs like staurosporine.
- Cell Cycle Analysis : The compound caused significant arrest in the G0–G1 phase of the cell cycle in treated cancer cells, suggesting it may induce apoptosis through cell cycle modulation.
Comparison with Related Compounds
| Compound Name | Structure | Molecular Weight | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 420.4 g/mol | Anti-inflammatory |
| Compound B | Structure B | 430.0 g/mol | Anticancer |
| Target Compound | C23H21FN4O3 | 420.4 g/mol | Dual kinase inhibitor |
Q & A
Q. What are the standard synthetic routes for this compound, and how is structural integrity confirmed post-synthesis?
The compound is synthesized via multi-step organic reactions, typically starting with cyclocondensation of fluorophenyl-substituted pyrrolopyrimidine precursors followed by N-alkylation with 3-methoxybenzyl groups. Post-synthesis, structural confirmation employs X-ray crystallography (bond angles: C11–N1–C14 = 113.77°, torsion angles: O2–C12–C13–C14 = −177.5°) , NMR (to validate substituent positions), and mass spectrometry (to confirm molecular weight). Purity is assessed via HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure?
- X-ray crystallography : Resolves the dihydro-3H-pyrrolo[3,2-d]pyrimidine core and substituent orientations (e.g., 4-fluorophenyl and 3-methoxybenzyl groups) with precision (mean C–C bond deviation: 0.005 Å) .
- NMR : Assigns proton environments (e.g., methoxybenzyl CH2 at ~4.5 ppm) and aromatic coupling patterns.
- FT-IR : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and amide N–H vibrations .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity or bioactivity of this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the 4-oxo group may act as a hydrogen bond acceptor .
- Molecular Docking : Models interactions with biological targets (e.g., kinases) based on structural analogs like pyrazolo[4,3-d]pyrimidine derivatives .
- MD Simulations : Assess stability in solvated environments, critical for drug design .
Q. What strategies resolve contradictions in crystallographic data, such as bond angle discrepancies?
- Comparative analysis : Cross-validate with computational models (e.g., DFT-optimized geometries) to identify outliers .
- Multi-technique validation : Use NMR-derived distance constraints (NOESY) to corroborate torsion angles (e.g., N3–C15–C16–C14 = −0.2°) .
- Error analysis : Evaluate thermal displacement parameters (B-factors) to distinguish static disorder from experimental noise .
Q. How to design a bioactivity assay evaluating therapeutic potential, considering structural features?
- Target selection : Prioritize kinases or receptors where pyrrolopyrimidine analogs show activity (e.g., JAK/STAT inhibitors) .
- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) to measure IC50 values.
- Structural modifications : Introduce fluorinated or methoxy groups to enhance binding affinity or solubility .
Q. What methodologies optimize synthetic yield while minimizing by-products?
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of the fluorophenyl moiety .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclocondensation .
- Temperature control : Lower reaction temperatures (0–5°C) reduce side reactions in amide bond formation .
Q. How to analyze the electronic effects of substituents (e.g., 4-fluorophenyl) on stability?
- Quantum chemical calculations : Assess substituent effects on electron density via Natural Bond Orbital (NBO) analysis. The 4-fluorophenyl group withdraws electrons, stabilizing the pyrrolopyrimidine core .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate substituent electronegativity with thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
